4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioactive Compound Synthesis and Activities
Research on 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride and related compounds mainly focuses on the synthesis of bioactive compounds and their potential applications. For instance, studies have explored the synthesis of 4-amino derivatives of tetramic acid, which includes processes involving 4-ethoxy intermediates. These compounds were evaluated for their herbicidal, fungicidal, insecticidal, and antitumor activities, with some showing significant bioactivity against specific targets like Arabidopsis thaliana and Pythium sp. (Liu et al., 2014).
Polymorphism in Pharmaceutical Compounds
Another application area is in the study of polymorphism in pharmaceutical compounds. For example, polymorphic forms of certain investigational pharmaceutical compounds, which include structures related to this compound, have been characterized using techniques like powder X-ray diffraction and solid-state nuclear magnetic resonance (Vogt et al., 2013).
Antimicrobial Applications
The compound and its derivatives have also been explored for antimicrobial applications. For instance, the synthesis and antimicrobial activities of various triazole derivatives, including compounds structurally similar to this compound, were investigated, revealing some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthetic Methodology in Organic Chemistry
Additionally, the compound plays a role in the development of synthetic methodologies in organic chemistry. Studies have explored the use of similar compounds in synthesizing quinazolinone derivatives with antimicrobial activity, involving reactions with various nitrogen nucleophiles (El-Hashash et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, are known to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information on this compound, it’s difficult to detail its mode of action. Generally, amines can act as ligands, binding to various receptors and triggering cellular responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic disorders .
Result of Action
Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antioxidant activities .
Properties
IUPAC Name |
4-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12;/h3-5,10H,2,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXGYDHEVGHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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